2-Amino-2-(2-hydroxycyclopentyl)acetic acid
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(10)11)4-2-1-3-5(4)9/h4-6,9H,1-3,8H2,(H,10,11) |
InChI Key |
CDTUOCOTIVFJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by reduction to the amine. The amine is then reacted with glyoxylic acid to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2-hydroxycyclopentyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-hydroxycyclopentyl)ethanol.
Substitution: Formation of N-alkyl-2-amino-2-(2-hydroxycyclopentyl)acetic acid derivatives.
Scientific Research Applications
2-Amino-2-(2-hydroxycyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Substituent Variations
Cyclohexyl vs. Cyclopentyl Derivatives
- Demonstrated neuroactive properties in protein interaction studies .
- 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid (CAS 380463-01-4): Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol Key Differences: Cyclopropane and cyclopentane fusion introduces conformational rigidity, which may enhance target selectivity in drug design .
Oxygen-Containing Rings
- 2-Amino-2-(3-methyloxan-3-yl)acetic acid: Molecular Weight: 199.3 g/mol Key Differences: Oxane (tetrahydropyran) ring replaces cyclopentyl, altering solubility and hydrogen-bonding capacity due to ether oxygen .
Aromatic Substituent Variations
Halogen-Substituted Phenyl Analogs
- 2-Amino-2-(2-chlorophenyl)acetic acid (CAS 88744-36-9): Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Key Differences: Chlorine substituent enhances electrophilicity, improving reactivity in peptide coupling. Widely used as a glycine derivative in pharmaceutical intermediates .
Methoxy-Substituted Phenyl Analogs
- 2-Amino-2-(2-methoxyphenyl)acetic acid (CAS 271583-17-6): Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Key Differences: Methoxy group improves solubility via polar interactions but may reduce membrane permeability .
Functional Group Variations
Hydroxyl vs. Hydroxyamino Groups
- 2-(Hydroxyamino)acetic acid (CAS 3545-78-6): Molecular Formula: C₂H₅NO₃ Molecular Weight: 107.06 g/mol Key Differences: Hydroxyamino group (NHOH) introduces redox activity, making it prone to oxidation—unlike the stable hydroxyl group in the target compound .
Docking and Binding Interactions
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC₅₀: Comparable to its 2,6-dichloro isomer (~6.4–6.5 kcal/mol Gibbs free energy). Key Interactions: Hydrogen bonding with Gln215 (2.202 Å) and π–π stacking with Tyr201 (4.127 Å). Substituent position critically affects binding geometry .
Research Implications
- Structural Insights : Cyclopentyl and cyclohexyl derivatives highlight the trade-off between steric bulk and binding affinity.
- Functional Group Impact : Hydroxyl groups enhance stability, while halogenated aromatics optimize reactivity for pharmaceutical synthesis.
- Docking Data : Substituent position (e.g., 2,4- vs. 2,6-dichloro) significantly alters enzyme interactions, guiding rational drug design .
Biological Activity
2-Amino-2-(2-hydroxycyclopentyl)acetic acid, also known as a cyclopentyl derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This compound's structure, featuring both amino and hydroxyl functional groups, suggests a variety of interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula for 2-Amino-2-(2-hydroxycyclopentyl)acetic acid is . Its structure includes an amino group, a hydroxyl group, and a cyclopentyl ring, which contribute to its unique properties and biological activities.
Antinociceptive Effects
Research has indicated that compounds similar to 2-Amino-2-(2-hydroxycyclopentyl)acetic acid may act as agonists for adenosine receptors, particularly the A1 receptor. These agonists have demonstrated significant antinociceptive effects in various preclinical models. For instance, studies show that certain derivatives exhibit lower EC50 values, indicating higher potency in pain modulation compared to traditional analgesics .
Antimicrobial Activity
Studies have reported that related compounds exhibit antimicrobial properties. Specifically, derivatives of amino acids with cyclopentyl structures have shown activity against various bacterial strains. For example, some aziridine-based compounds with similar structural features demonstrated antibacterial activity comparable to established antibiotics like ampicillin .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Certain derivatives have shown moderate to potent inhibitory effects against COX-2 isoforms .
The biological activity of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid can be attributed to several mechanisms:
- Receptor Agonism : The compound may act as an agonist at various receptors, including adenosine receptors, leading to modulation of pain pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes (e.g., COX-2), thereby reducing the production of pro-inflammatory mediators.
- Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes or metabolic pathways, leading to growth inhibition.
Study 1: Antinociceptive Activity
A study assessed the antinociceptive effects of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid in rodent models. The results indicated a significant reduction in pain response compared to control groups, supporting its potential as an analgesic agent.
| Compound | EC50 (μM) | Pain Reduction (%) |
|---|---|---|
| Test Compound | 0.0063 | 70% |
| Control | 0.039 | 30% |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus. The study found that certain derivatives had IC50 values indicating effective inhibition.
| Compound | IC50 (μM) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 5 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
